molecular formula C19H22N6O3S2 B14939134 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide

Cat. No.: B14939134
M. Wt: 446.6 g/mol
InChI Key: LQMUZLSAYQQNQY-UHFFFAOYSA-N
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Description

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide is a complex organic compound that features a combination of benzothiazole, piperazine, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Piperazine Derivatization: The benzothiazole derivative is then reacted with piperazine to form the benzothiazolyl-piperazine intermediate.

    Thiadiazole Formation: The thiadiazole ring is introduced by reacting the intermediate with appropriate thiadiazole precursors under controlled conditions.

    Final Coupling: The final step involves coupling the thiadiazole intermediate with a suitable butanamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out on the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

    Receptors: It may bind to specific receptors, modulating signal transduction pathways.

    DNA/RNA: The compound may interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-ol: A related compound with a similar benzothiazole-piperazine structure.

    7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-1H-quinolin-2-one: Another compound with a piperazine moiety and potential pharmacological applications.

Uniqueness

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide is unique due to its combination of benzothiazole, piperazine, and thiadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H22N6O3S2

Molecular Weight

446.6 g/mol

IUPAC Name

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-oxobutanamide

InChI

InChI=1S/C19H22N6O3S2/c1-28-12-16-21-22-19(29-16)20-15(26)6-7-17(27)24-8-10-25(11-9-24)18-13-4-2-3-5-14(13)30-23-18/h2-5H,6-12H2,1H3,(H,20,22,26)

InChI Key

LQMUZLSAYQQNQY-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43

Origin of Product

United States

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